

Technical Application Note: Strategic Integration of 4,4-Dimethyl-1,4-azasilinane

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Compound of Interest

Compound Name:	4,4-Dimethyl-1,4-azasilinane hydrochloride
CAS No.:	130596-62-2
Cat. No.:	B1428773

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Reagent: **4,4-Dimethyl-1,4-azasilinane hydrochloride** CAS: 1202206-53-4 (Free base: 22960-70-9) Formula:

Application: Silicon-Switch Bioisostere for Piperidine

Introduction: The Silicon Switch Advantage

In modern medicinal chemistry, replacing a carbon atom with silicon (a "silicon switch") is a validated strategy to alter the pharmacological profile of a lead compound without significantly changing its size. 4,4-Dimethyl-1,4-azasilinane is the direct silicon analog of 4,4-dimethylpiperidine.

Why use this reagent?

- **Lipophilicity Modulation:** The silicon atom is more lipophilic than carbon. Incorporating the azasilinane ring typically increases

 , improving membrane permeability for polar scaffolds.

- **Metabolic Stability:** The steric bulk of the gem-dimethyl silyl group can block metabolic hot-spots (e.g., oxidation at the 4-position), extending half-life (

).

- **Conformational Bias:** The

bond (1.89 Å) is significantly longer than the

bond (1.54 Å). This alters the ring puckering and the vector of the nitrogen lone pair, potentially accessing novel binding pocket geometries.

Comparative Properties

Property	4,4-Dimethylpiperidine	4,4-Dimethyl-1,4-azasilinane	Impact
Core Atom	Carbon (C4)	Silicon (Si4)	Bioisosteric replacement
Bond Length	Å	Å	Expanded ring size; altered bite angle
Lipophilicity	Baseline	Higher	Improved permeability
Basicity ()	~10-11	Slightly lower	Reduced lysosomal trapping potential

Handling and Stability Protocols

The hydrochloride salt is the preferred storage form due to the volatility and potential instability of the free amine.

- **Hygroscopicity:** The HCl salt is hygroscopic. Store in a desiccator at room temperature.
- **Free-Basing:** The free amine is generated in situ during reactions. If isolation is required, the free base is a volatile liquid and should be handled under inert atmosphere (

or

).

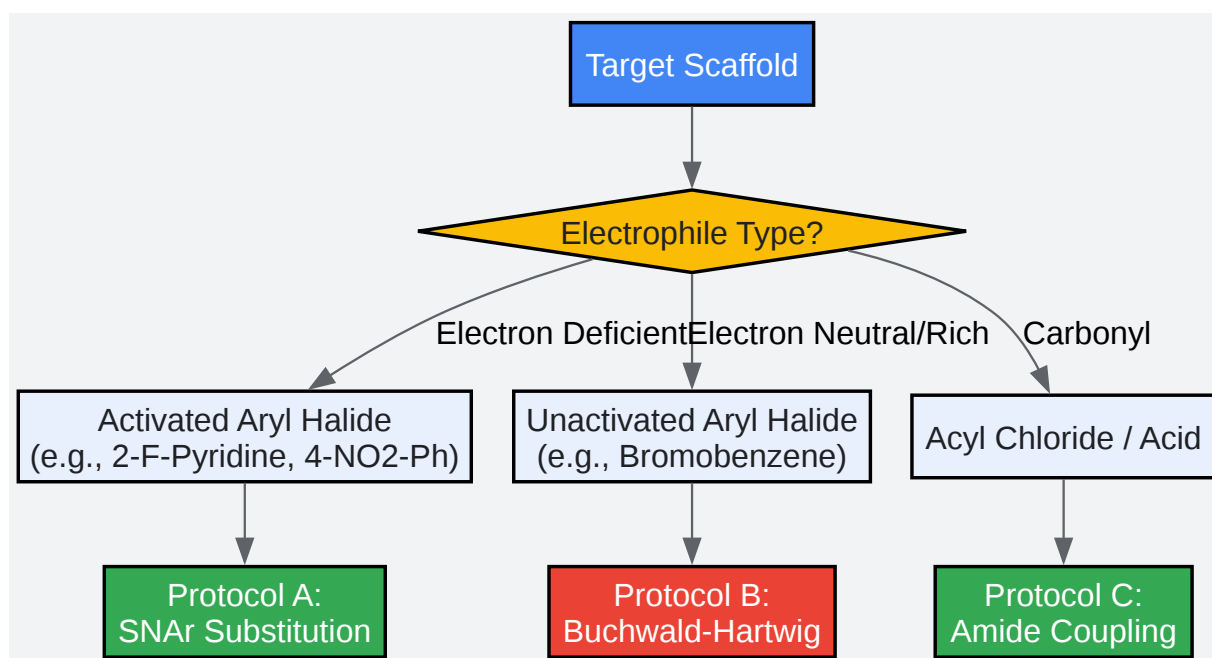
- Silicon Sensitivity: While the cyclic

bonds are robust, avoid highly acidic aqueous conditions (

) for prolonged periods or strong fluoride sources (e.g., TBAF) unless intended, as these can trigger protodesilylation or ring opening.

Experimental Protocols

Decision Matrix: Choosing the Coupling Strategy



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Figure 1: Workflow for selecting the appropriate coupling protocol based on the electrophilic partner.

Protocol A: Nucleophilic Aromatic Substitution ()

Best for: Heterocycles (pyridines, pyrimidines) with good leaving groups (F, Cl) activated by electron-withdrawing groups.

Mechanism: The secondary amine attacks the ipso-carbon, forming a Meisenheimer complex, followed by elimination of the halide.

Reagents:

- Substrate: Activated Aryl Fluoride/Chloride (1.0 equiv)
- Nucleophile: 4,4-Dimethyl-1,4-azasilinane HCl (1.1 – 1.2 equiv)
- Base:
 - Diisopropylethylamine (DIPEA) or
(2.5 – 3.0 equiv)
- Solvent: DMSO, DMF, or NMP (anhydrous)

Step-by-Step:

- Preparation: In a reaction vial, dissolve the Aryl Halide (1.0 equiv) in DMSO (M concentration).
- Free-Basing: Add DIPEA (3.0 equiv). The solution may warm slightly.
- Addition: Add 4,4-Dimethyl-1,4-azasilinane HCl (1.2 equiv) in one portion.
 - Note: Adding the salt directly to the basic solution generates the free amine in situ, preventing loss of the volatile free base.
- Reaction: Stir at Room Temperature for 2–4 hours.
 - Optimization: If conversion is low after 4 hours, heat to 60–80°C.
- Workup: Dilute with Ethyl Acetate (EtOAc). Wash with water () to remove DMSO and excess base. Wash with brine.[1] Dry over .[2][3][4]

- Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Cross-Coupling

Best for: Unactivated aryl bromides or chlorides where

fails.

Reagents:

- Substrate: Aryl Bromide (1.0 equiv)
- Nucleophile: 4,4-Dimethyl-1,4-azasilinane HCl (1.2 equiv)
- Catalyst:
(2-5 mol%) or RuPhos Pd G3/G4.
- Ligand: BINAP, RuPhos, or Xantphos (if not using precatalyst).
- Base:
or
(3.0 equiv).
- Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step:

- Inert Environment: Flame-dry a reaction tube and purge with Argon.
- Loading: Add Aryl Bromide (1.0 equiv), 4,4-Dimethyl-1,4-azasilinane HCl (1.2 equiv), and Base (, 3.0 equiv).
 - Critical: The extra equivalent of base is required to neutralize the HCl salt and deprotonate the Pd-amine intermediate.

- Catalyst: Add Pd source and Ligand (or Precatalyst).
- Solvent: Add degassed Toluene. Seal the tube.
- Reaction: Heat to 80–100°C for 12–18 hours.
- Filtration: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts and Pd residues.
- Purification: Concentrate and purify via silica gel chromatography.

Protocol C: Amide Coupling

Best for: Attaching the azasilinane ring to a carboxylic acid scaffold.

Reagents:

- Substrate: Carboxylic Acid (1.0 equiv)
- Nucleophile: 4,4-Dimethyl-1,4-azasilinane HCl (1.1 equiv)
- Coupling Agent: HATU or T3P (1.2 equiv)
- Base: DIPEA (3.0 equiv)
- Solvent: DMF or DCM

Step-by-Step:

- Activation: Dissolve Carboxylic Acid in DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5–10 minutes to form the active ester.
- Addition: Add 4,4-Dimethyl-1,4-azasilinane HCl (1.1 equiv).
- Reaction: Stir at RT for 1–2 hours.
- Workup: Standard aqueous extraction (EtOAc vs /Brine).

Troubleshooting & Optimization

Observation	Probable Cause	Corrective Action
Low Yield ()	Incomplete free-basing	Increase DIPEA to 4.0 equiv; ensure salt is finely powdered.
Protodesilylation	Acidic workup or F- exposure	Avoid strong acid washes (1M HCl). Use saturated instead.
No Reaction (Buchwald)	Catalyst poisoning by HCl	Ensure Base is added before catalyst to neutralize HCl immediately. Switch to if functional groups are sensitive to alkoxides.
Product Instability	Silica acidity	Use neutralized silica (pre-treated with 1%) during purification.

References

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- Antimycobacterial compounds targeting MmpL3. European Journal of Medicinal Chemistry. (2019). Application of the reagent in synthesizing antitubercular agents via amide coupling.
- Patent WO2024033280A1. Furopyridin and furopyrimidin inhibitors of PI4K. (2024). Describes specific Buchwald-Hartwig conditions using this reagent.

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Sources

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